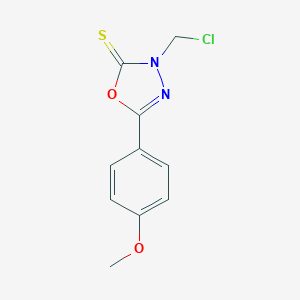
3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as CMMDOT, is a chemical compound that has gained attention for its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. In
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is not fully understood, but it is believed to involve the formation of reactive oxygen species and the induction of apoptosis in cancer cells. 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the modulation of gene expression. 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione in laboratory experiments include its high fluorescence intensity, its ability to detect thiols, and its potential as an anticancer agent. However, the limitations of using 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione in laboratory experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
For research on 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione include the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and biochemical and physiological effects. Further studies are also needed to determine the safety and toxicity of 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and to optimize its use in laboratory experiments.
In conclusion, 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that has shown potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione in the field of scientific research.
Synthesis Methods
3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can be synthesized using various methods, including the reaction of 4-methoxyphenylhydrazine with chloroacetyl chloride and subsequent reaction with thiourea, or the reaction of 4-methoxyphenylhydrazine with chloroacetyl chloride and subsequent reaction with potassium thiocyanate. The yield and purity of the compound can be improved by purification methods such as recrystallization or column chromatography.
Scientific Research Applications
3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential applications in scientific research, including its use as a fluorescent probe for detecting thiols and as a potential anticancer agent. 3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
properties
Molecular Formula |
C10H9ClN2O2S |
|---|---|
Molecular Weight |
256.71 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-4-2-7(3-5-8)9-12-13(6-11)10(16)15-9/h2-5H,6H2,1H3 |
InChI Key |
ZOJZALOPLVKJFC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CCl |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)O2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
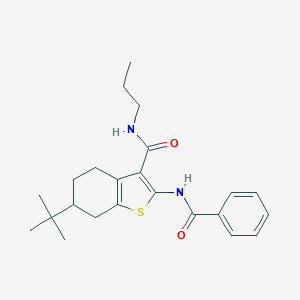
![6-tert-butyl-N-ethyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289442.png)
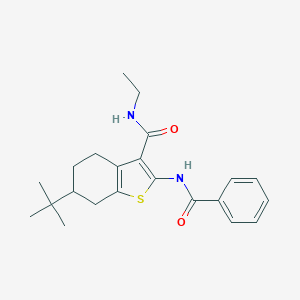
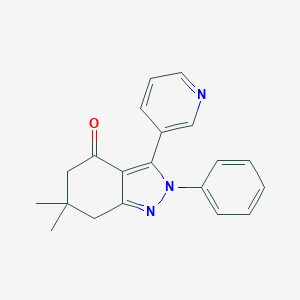
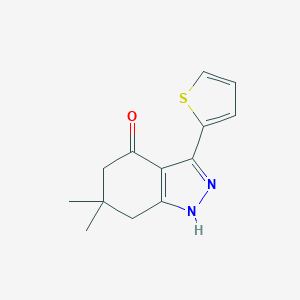
![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
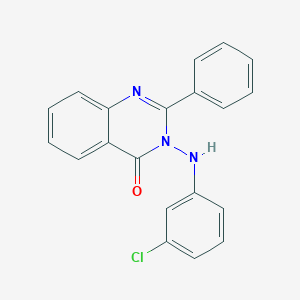
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N~2~-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]glutamine](/img/structure/B289455.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)